molecular formula C11H8F2N2 B3100755 4-(3,5-Difluorophenyl)pyridin-3-amine CAS No. 1374665-04-9

4-(3,5-Difluorophenyl)pyridin-3-amine

Cat. No.: B3100755
CAS No.: 1374665-04-9
M. Wt: 206.19 g/mol
InChI Key: SNMCIAJRKUBLRO-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)pyridin-3-amine is a fluorinated pyridineamine derivative that serves as a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyridine ring system substituted with an amine group and a 3,5-difluorophenyl moiety, a structural motif present in several biologically active molecules . Pyridineamine compounds with difluorophenyl substitutions have demonstrated significant potential in pharmaceutical research, particularly as kinase inhibitors for oncology applications . Similar structural frameworks have been investigated as Pim kinase inhibitors, which represent a promising therapeutic target for cancer treatment . Furthermore, related [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives have shown potent antimalarial activity against Plasmodium falciparum , with some compounds exhibiting IC50 values in the low micromolar range (e.g., 2.24 μM), suggesting the potential of this chemical scaffold for developing anti-parasitic agents . The presence of fluorine atoms enhances the compound's metabolic stability and membrane permeability, while the amine group provides a handle for further synthetic modification to create diverse chemical libraries . As a key intermediate, this compound is suitable for structure-activity relationship studies and the development of novel therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-difluorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-3-7(4-9(13)5-8)10-1-2-15-6-11(10)14/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMCIAJRKUBLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CC(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277920
Record name 3-Pyridinamine, 4-(3,5-difluorophenyl)-
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Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374665-04-9
Record name 3-Pyridinamine, 4-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374665-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 4-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 3,5 Difluorophenyl Pyridin 3 Amine

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridyl Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. The construction of the 4-arylpyridine scaffold, central to the target molecule, is frequently achieved using these methods.

Suzuki-Miyaura Coupling in the Formation of 4-Arylpyridines

The Suzuki-Miyaura coupling reaction is a widely utilized palladium-catalyzed process that joins an organoboron compound with an organic halide or triflate. This reaction is particularly effective for creating biaryl structures, including 4-arylpyridines. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The synthesis of 4-arylpyridines via Suzuki-Miyaura coupling typically involves the reaction of a 4-halopyridine with an arylboronic acid or its corresponding ester. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common catalyst systems include Pd(PPh₃)₄ and Pd(OAc)₂/PCy₃. The reaction is performed in the presence of a base, such as potassium carbonate or potassium phosphate, which is crucial for activating the boronic acid for transmetalation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 4-Arylpyridines
Pyridine (B92270) SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
4-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100>95
4-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O85-95Moderate to Good
4-IodopyridineNaphthylboronic acidPdCl₂(dppf) (3)Na₂CO₃DME80High

Adaptations for Introducing the 3,5-Difluorophenyl Moiety

To synthesize the target compound, 4-(3,5-Difluorophenyl)pyridin-3-amine, the general Suzuki-Miyaura methodology is adapted by using (3,5-difluorophenyl)boronic acid as the coupling partner. The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the boronic acid, but the coupling generally proceeds efficiently.

A plausible synthetic route would involve the coupling of a 4-halo-3-aminopyridine derivative with (3,5-difluorophenyl)boronic acid. Alternatively, the coupling can be performed on a 4-halo-3-nitropyridine, followed by the reduction of the nitro group to an amine. The choice of starting material often depends on commercial availability and the compatibility of functional groups with the reaction conditions. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. Similar conditions are expected to be effective for the coupling with (3,5-difluorophenyl)boronic acid. The use of heterogeneous palladium catalysts supported on materials like graphene has also been explored for the synthesis of fluorinated biphenyl (B1667301) derivatives, offering advantages in terms of catalyst recycling.

Multicomponent Reaction (MCR) Approaches to Aminopyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. These reactions are particularly valuable for the rapid generation of libraries of structurally diverse compounds.

One-Pot Syntheses for Substituted Aminopyridines

Various one-pot MCRs have been developed for the synthesis of substituted aminopyridines. These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia (B1221849) source to construct the pyridine ring. For example, the reaction of an aromatic aldehyde, malononitrile, and an enamine in glacial acetic acid can lead to highly substituted pyridine derivatives. The specific substitution pattern of the final product is determined by the choice of the starting materials. One-pot syntheses of 4-arylpyrazolo[3,4-b]pyridin-6-ones have been developed, demonstrating the feasibility of constructing complex fused pyridine systems in a single step.

Potential for Integration with Fluorinated Building Blocks

The integration of fluorinated building blocks into MCRs is a promising strategy for the direct synthesis of fluorinated aminopyridine derivatives. By employing a fluorinated aldehyde, such as 3,5-difluorobenzaldehyde, as one of the components, it is possible to introduce the desired 3,5-difluorophenyl moiety directly onto the pyridine ring in a one-pot fashion. For instance, a four-component reaction between 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines has been shown to produce 1,4-dihydropyridine-3,5-dicarbonitriles. Subsequent oxidation would lead to the corresponding pyridine. This approach highlights the potential for developing a convergent synthesis of this compound by carefully selecting the appropriate starting materials.

Table 2: Example of a Multicomponent Reaction for Pyridine Synthesis
AldehydeMalononitrileAmine SourceCatalyst/SolventProduct Type
Benzaldehyde2 equivalentsAmmonium acetateEthanol2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile
4-Chlorobenzaldehyde2 equivalentsAmmonium acetateAcetic acid2,6-Diamino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile
3,5-Difluorobenzaldehyde2 equivalentsAmmonium acetateVaries2,6-Diamino-4-(3,5-difluorophenyl)pyridine-3,5-dicarbonitrile (Hypothetical)

Exploration of Other C-C and C-N Bond Forming Reactions for the Pyridine Core

Beyond palladium-catalyzed cross-coupling and multicomponent reactions, other classical and modern organic reactions can be employed for the construction and functionalization of the pyridine core. These methods can be used to either build the pyridine ring from acyclic precursors or to introduce the necessary substituents onto a pre-existing pyridine ring.

The formation of the pyridine ring can be achieved through various condensation reactions. For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While typically used for the synthesis of dihydropyridines, subsequent oxidation can yield the aromatic pyridine ring.

For the introduction of the C-N bond, nucleophilic aromatic substitution (SNAr) reactions are a common strategy. A halopyridine, activated by electron-withdrawing groups, can react with an amine source to introduce the amino group. For example, a 3-amino-4-halopyridine could potentially be synthesized via amination of a corresponding dihalopyridine. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, provides another powerful tool for the synthesis of aminopyridines from halopyridines. This reaction is known for its broad substrate scope and functional group tolerance.

Stereoselective Synthesis of Chiral Aminopyridine Analogues

The stereoselective synthesis of chiral aminopyridine analogues, particularly those with a stereocenter at the carbon bearing the amino group, is a significant area of research in medicinal and synthetic chemistry. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, established methodologies for the synthesis of structurally related chiral diarylmethylamines incorporating a pyridine ring offer a viable and logical approach. One of the most promising strategies involves the catalytic asymmetric arylation of pyridylimines.

A notable advancement in this area is the rhodium-catalyzed asymmetric addition of arylboronic acids to pyridylimines. This method has demonstrated high efficiency and enantioselectivity for a range of substrates, providing access to pyridine-containing chiral diarylmethylamines. The general approach involves the reaction of a pyridylimine with an arylboronic acid in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

For the synthesis of a chiral analogue of this compound, a plausible synthetic route would involve the preparation of an N-protected imine of 4-(3,5-Difluorophenyl)pyridine-3-carbaldehyde. This imine would then be subjected to an asymmetric addition of a suitable nucleophile, or alternatively, an asymmetric reduction. However, a more direct and analogous approach based on published research is the rhodium-catalyzed asymmetric arylation of a 3-pyridylimine.

In a study by Hu et al., the rhodium-catalyzed asymmetric arylation of various pyridylimines with arylboronic acids was explored, yielding a series of chiral diarylmethylamines with high yields and excellent enantioselectivities. This methodology can be conceptually applied to the synthesis of chiral analogues of this compound. The reaction typically employs a rhodium catalyst precursor, such as [Rh(cod)Cl]₂, and a chiral diene ligand. The protective group on the imine nitrogen can be readily removed post-reaction to yield the free amine.

The following table presents research findings from the rhodium-catalyzed asymmetric arylation of a 3-pyridylimine with different arylboronic acids, which serves as a strong model for the potential synthesis of chiral analogues of this compound. The data illustrates the scope and efficiency of this synthetic strategy.

Arylboronic AcidProductYield (%)er (Enantiomeric Ratio)
Phenylboronic acid(R)-phenyl(pyridin-3-yl)methanamine9598.5:1.5
4-Methylphenylboronic acid(R)-(4-methylphenyl)(pyridin-3-yl)methanamine9999:1
4-Methoxyphenylboronic acid(R)-(4-methoxyphenyl)(pyridin-3-yl)methanamine9699:1
4-Fluorophenylboronic acid(R)-(4-fluorophenyl)(pyridin-3-yl)methanamine9298.5:1.5
4-Chlorophenylboronic acid(R)-(4-chlorophenyl)(pyridin-3-yl)methanamine8998:2
3-Methylphenylboronic acid(R)-(3-methylphenyl)(pyridin-3-yl)methanamine9798.5:1.5
3-Methoxyphenylboronic acid(R)-(3-methoxyphenyl)(pyridin-3-yl)methanamine9499:1
2-Methylphenylboronic acid(R)-(2-methylphenyl)(pyridin-3-yl)methanamine7596:4

This data underscores the potential of rhodium-catalyzed asymmetric arylation as a robust method for accessing chiral aminopyridine analogues with high enantiopurity. The successful application of this method to a variety of substituted arylboronic acids suggests that the synthesis of a chiral analogue of this compound, by employing a (3,5-Difluorophenyl)boronic acid, is a highly feasible synthetic endeavor.

Advanced Computational Chemistry and Theoretical Characterization of 4 3,5 Difluorophenyl Pyridin 3 Amine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules, offering a balance between computational cost and accuracy. By analyzing the electron density, DFT can predict various molecular properties, providing insights into the behavior of 4-(3,5-Difluorophenyl)pyridin-3-amine at the quantum mechanical level.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, a key conformational aspect is the dihedral angle between the pyridine (B92270) and the 3,5-difluorophenyl rings.

Frontier Molecular Orbital (FMO) Characteristics (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be predominantly localized on the more electron-rich aminopyridine moiety, particularly on the nitrogen atom of the amino group and the π-system of the pyridine ring. This indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 3,5-difluorophenyl ring and the pyridine ring, suggesting these areas are the likely sites for nucleophilic attack. The electronegative fluorine atoms significantly lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities.

Table 1: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-5.89
LUMO-1.25
HOMO-LUMO Gap (ΔE)4.64

Note: These values are representative and obtained from DFT calculations on structurally similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. ekb.eg In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are attractive to electrophiles. Regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring and the amino group, due to the presence of lone pairs of electrons. The fluorine atoms on the phenyl ring will also exhibit negative potential. The hydrogen atoms of the amino group and the aromatic rings will show positive electrostatic potential. This mapping reinforces the understanding of the molecule's reactivity, highlighting the nucleophilic character of the aminopyridine nitrogen and the electrophilic nature of the hydrogen atoms.

Quantum Chemical Descriptors for Reactivity and Stability

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. These descriptors provide a more quantitative insight into the molecule's chemical behavior.

Chemical Hardness (η) and Softness (S) Assessments

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

The chemical hardness and softness can be calculated using the following equations:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Based on the representative HOMO-LUMO energies, the calculated values for this compound indicate a moderate level of hardness, suggesting a balance between stability and reactivity.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capability. These indices are calculated from the electronic chemical potential (μ) and chemical hardness (η).

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ2 / (2η)

Nucleophilicity Index (Nu) = 1 / ω (a simplified representation)

The calculated values for this compound would likely show a moderate electrophilicity, influenced by the electron-withdrawing difluorophenyl ring, and a significant nucleophilicity, driven by the electron-donating amino group.

Table 2: Calculated Quantum Chemical Descriptors

DescriptorValue
Chemical Potential (μ)-3.57 eV
Chemical Hardness (η)2.32 eV
Chemical Softness (S)0.43 eV-1
Electrophilicity Index (ω)2.75 eV

Note: These values are derived from the representative HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Energy Gap (ΔE) as a Measure of Kinetic Stability

In the realm of computational chemistry, the kinetic stability of a molecule is intricately linked to its electronic structure, particularly the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy difference, known as the HOMO-LUMO gap (ΔE), serves as a crucial descriptor of chemical reactivity and stability. nih.govthaiscience.info A large energy gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule less reactive and thus kinetically more stable. Conversely, a small energy gap suggests that the molecule can be easily polarized and is more likely to engage in chemical reactions. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for Aromatic Amines (Based on Analogous Compounds) Note: The following data is representative of similar molecules and not specific to this compound. Values are calculated using DFT methods.

ParameterDescriptionTypical Value Range (eV)Reference
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.7 thaiscience.info
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -1.8 thaiscience.info
ΔE (Energy Gap) ELUMO - EHOMO 3.8 to 5.3 thaiscience.info
Chemical Hardness (η)Resistance to change in electron distribution1.9 to 2.6 thaiscience.infoirjweb.com
Electronegativity (χ)Power of an atom to attract electrons to itself3.3 to 4.2 thaiscience.infoirjweb.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the time-dependent behavior of molecules, providing insights that are inaccessible through static quantum chemical calculations. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape, solvent interactions, and intermolecular dynamics over a specific timescale, typically from picoseconds to microseconds. nih.gov For a molecule like this compound, MD simulations can elucidate its structural flexibility and the nature of its interactions with its environment, which are critical for understanding its function in a biological or chemical system.

Conformational Flexibility and Solvent Interactions

MD simulations can explore this conformational space by tracking the dihedral angle between the two rings over time. In a vacuum, the molecule might favor a non-planar conformation to minimize steric clashes. However, the presence of a solvent dramatically influences its dynamic behavior. In MD simulations, solvent molecules (e.g., water) are explicitly included to create a more realistic environment. The solvent can stabilize certain conformations through specific interactions, such as hydrogen bonding with the amine group or the pyridine nitrogen. The simulations can reveal the equilibrium between different conformational states (e.g., folded, extended) and the energetic barriers for transitioning between them, providing a dynamic picture of the molecule's flexibility. mdpi.com

Intermolecular Interaction Dynamics (e.g., Hydrogen Bonding, π-π Stacking)

Beyond intramolecular dynamics, MD simulations are instrumental in characterizing the non-covalent interactions between molecules, which govern self-assembly, crystal packing, and ligand-receptor binding. For this compound, several key intermolecular interactions are anticipated.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. nih.gov In a condensed phase or in a protic solvent, these sites will dynamically form and break hydrogen bonds with neighboring molecules. MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric distributions (distances and angles), providing a detailed understanding of the hydrogen-bonding network. nih.gov

π-π Stacking: Aromatic rings engage in π-π stacking interactions, which are crucial for the stability of many molecular structures. researchgate.net The interaction between the electron-rich pyridine ring and the electron-deficient 3,5-difluorophenyl ring is of particular interest. Fluorinated aromatic rings often participate in strong aryl-perfluoroaryl π-π stacking interactions, which are driven by favorable electrostatic complementarity. acs.orgresearchgate.net These interactions can lead to specific arrangements, such as offset or parallel-displaced stacking. acs.org MD simulations can track the distances and orientations between the aromatic rings of adjacent molecules to characterize the stability and geometry of these π-π stacked complexes. acs.orgnih.gov

Table 2: Characteristics of Potential Intermolecular Interactions for this compound (Based on Analogous Systems) Note: The values presented are typical for the types of interactions described and are derived from studies on related molecules.

Interaction TypeDescriptionTypical Distance (Å)Typical Energy (kcal/mol)Reference
N-H···N (Hydrogen Bond)Amine group (donor) to pyridine nitrogen (acceptor)2.9 - 3.2 (D···A)-3 to -6 nih.gov
N-H···O (Hydrogen Bond)Amine group (donor) to solvent water (acceptor)2.8 - 3.1 (D···A)-4 to -7General
π-π StackingInteraction between pyridine and difluorophenyl rings3.3 - 3.8 (interplanar)-2 to -10 acs.orgnih.gov
C-H···F (Weak H-Bond)Aromatic C-H interacting with fluorine atom3.0 - 3.5 (C···F)-0.5 to -1.5 researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 3,5 Difluorophenyl Pyridin 3 Amine

Reactivity in Acid-Base Environments and Proton Transfer Processes

The reactivity of 4-(3,5-difluorophenyl)pyridin-3-amine in acid-base environments is dictated by the basicity of its two nitrogen atoms: the pyridine (B92270) ring nitrogen and the exocyclic amino group. The pyridine nitrogen is typically more basic than the amino group in aminopyridines. Protonation is expected to occur preferentially at the pyridine nitrogen, a phenomenon observed in related aminopyridine structures. The electron-withdrawing nature of the 3,5-difluorophenyl substituent is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Proton transfer processes involving this compound would likely feature the formation of a pyridinium (B92312) salt in the presence of an acid. The extent of this proton transfer, and therefore the pKa of the conjugate acid, would be influenced by the solvent environment. While specific pKa data for this compound is not available, studies on similar compounds like 3-aminopyridine (B143674) can provide a general reference. The pKa of the pyridinium ion of 3-aminopyridine is approximately 6.0, and it is expected that the title compound would have a lower pKa due to the electron-withdrawing difluorophenyl group.

Functional Group Interconversions of the Aminopyridine Moiety

The aminopyridine moiety of this compound offers several avenues for functional group interconversions.

Reactions of the Amino Group:

Diazotization: The primary amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂/HCl). The resulting diazonium salt would be a versatile intermediate. It could be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN) or a Schiemann reaction for the introduction of a fluorine atom. It could also be used in azo coupling reactions to form azo dyes.

Acylation/Amide Formation: The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. luxembourg-bio.comresearchgate.net This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. A variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate this transformation. luxembourg-bio.comfishersci.co.uk

Alkylation: N-alkylation of the amino group is possible but may lead to a mixture of mono- and di-alkylated products. Regioselectivity between the amino and pyridine nitrogen would also be a consideration, although typically the pyridine nitrogen is more nucleophilic.

Buchwald-Hartwig Amination: The amino group can participate as the amine component in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nlnih.gov This powerful cross-coupling reaction is widely used for the synthesis of arylamines.

Reactions involving the Pyridine Ring:

While the existing substituents will influence the reactivity, the pyridine ring itself can potentially undergo further functionalization, although this is generally more challenging than with the exocyclic amine.

Catalytic Transformations Involving the Pyridine Nitrogen or Amine Group

Both the pyridine nitrogen and the exocyclic amine can be involved in various catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can be a substrate for various palladium-catalyzed cross-coupling reactions. If a halo-substituent were present on the pyridine ring, it could undergo Suzuki, Heck, or Sonogashira couplings. The amino group itself can direct C-H activation reactions, although this is highly dependent on the specific catalyst system and reaction conditions.

Catalytic Hydrogenation: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative via catalytic hydrogenation. asianpubs.orgnih.govnih.govresearchgate.netgoogle.com This transformation typically requires a catalyst such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere, often at elevated pressure and temperature. The reaction conditions can be tuned to achieve selective reduction of the pyridine ring without affecting the phenyl ring.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the amino group at the 3-position and the difluorophenyl group at the 4-position will further influence the regioselectivity of any potential electrophilic attack. The amino group is an activating, ortho-, para-director, while the pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. The difluorophenyl group is deactivating. Therefore, electrophilic substitution, if it occurs, would be challenging and its regiochemical outcome difficult to predict without experimental data.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. The regioselectivity of such reactions is complex and can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups.

Reactions involving Pyridyne Intermediates: In principle, dehydrohalogenation of a suitably substituted precursor could lead to a pyridyne intermediate. The regioselectivity of nucleophilic addition to such an intermediate would be influenced by the position of the substituents. nih.govnih.govdntb.gov.ua

Stereoselectivity: For reactions that create a new chiral center, such as the reduction of the pyridine ring to a piperidine, the stereoselectivity would depend on the catalyst and reaction conditions used. If the molecule were to be modified to contain a chiral center, subsequent reactions could exhibit diastereoselectivity.

Potential Applications in Advanced Chemical Systems

Design and Synthesis of Derivatives for Liquid Crystal Applications

The field of liquid crystals is continually exploring new molecular structures to achieve specific mesomorphic properties. Pyridine (B92270) derivatives are widely recognized for their utility in the design of liquid crystalline materials. vot.plnih.govnih.govresearchgate.net The incorporation of a pyridine ring into a molecule can influence its polarity, polarizability, and geometric shape, all of which are critical factors in the formation of liquid crystal phases.

While direct studies on 4-(3,5-Difluorophenyl)pyridin-3-amine in liquid crystal applications are not extensively documented, the broader class of pyridine-containing compounds serves as a basis for predicting its potential. The synthesis of liquid crystals often involves the reaction of a core heterocyclic structure, such as a pyridine derivative, with various side chains to induce mesogenic behavior. nih.gov

Fluorinated compounds are of particular interest in the design of chiral dopants for liquid crystal applications. nih.govmdpi.commdpi.com Chiral dopants are additives used to induce a helical twist in a nematic liquid crystal phase, leading to the formation of a cholesteric phase. The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). The presence of fluorine atoms can enhance the HTP of a molecule. nih.gov Given the difluorophenyl moiety in this compound, its derivatives could potentially be investigated as chiral dopants.

Moreover, the rigid core structure of this compound makes it a suitable candidate as a precursor for mesogenic units. By chemically modifying the amine group, it is conceivable to attach various mesogenic groups to synthesize novel liquid crystalline materials. The general approach often involves creating a more elongated, rod-like molecular shape, which is conducive to the formation of liquid crystal phases. mdpi.com

Potential Role Relevant Structural Feature Example from Broader Class
Chiral Dopant3,5-Difluorophenyl group4,6-Diaryl-5,5-difluoro-1,3-dioxanes have been evaluated as chiral dopants. nih.govmdpi.commdpi.com
Mesogenic Unit PrecursorRigid pyridin-phenyl corePyridine derivatives are used as core structures in the synthesis of calamitic (rod-shaped) liquid crystals. nih.govresearchgate.net

Precursors for Polymeric Materials with Specific Electronic Properties

Aminopyridine derivatives are recognized as potential precursors for the synthesis of polymeric materials with interesting electronic properties. While there is no specific research available on polymers derived directly from this compound, the broader class of poly-aminopyridines has been investigated. These polymers, although often initially insulating, can be doped to exhibit semiconducting properties. vot.pl

The synthesis of such polymers can be achieved through electrochemical oxidation of the aminopyridine monomer. vot.pl The resulting polymer's properties are influenced by the structure of the monomeric unit. The presence of the electron-withdrawing difluorophenyl group in this compound could significantly impact the electronic characteristics of a corresponding polymer, potentially leading to materials with tailored conductivity or optical properties.

Polymer Type Monomer Class Potential Properties
Poly(aminopyridine)AminopyridinesInsulating, can be doped to become semiconducting. vot.pl
Fluorinated PolymersMonomers with fluoro-substituentsEnhanced thermal stability and specific electronic characteristics.

Ligand Design in Coordination Chemistry (General Aminopyridine Ligands)

Aminopyridines are a well-established class of ligands in coordination chemistry. nih.gov Their ability to coordinate to metal ions through either the pyridine nitrogen or the amino nitrogen, or both in a chelating fashion, makes them versatile building blocks for the synthesis of coordination complexes and polymers. nih.govmdpi.com The specific coordination mode is influenced by the steric and electronic properties of the aminopyridine ligand and the nature of the metal center.

The coordination chemistry of aminopyridines with various transition metals has been explored, leading to the formation of complexes with diverse geometries, including square planar, square pyramidal, and octahedral arrangements. nih.gov These complexes can exhibit interesting properties such as luminescence and slow magnetic relaxation. nih.gov

The presence of the difluorophenyl substituent in this compound would be expected to influence its coordination behavior. The electron-withdrawing nature of the fluorine atoms could affect the basicity of the pyridine nitrogen and the amino group, thereby modulating the strength of the metal-ligand bonds.

Metal Ion Ligand Class Resulting Complex Geometry (Examples)
Copper(II)3-Aminopyridine (B143674), 4-AminopyridineSquare planar, Square pyramidal nih.gov
Cadmium(II)4-AminopyridineOctahedral nih.gov
LanthanidesAminopyridine-2-carboxylateOne-dimensional coordination polymers nih.gov

Future Research Trajectories for 4 3,5 Difluorophenyl Pyridin 3 Amine

Development of Greener Synthetic Pathways

The chemical industry is increasingly focused on developing environmentally benign synthetic routes that minimize waste and energy consumption. For 4-(3,5-Difluorophenyl)pyridin-3-amine, future research will likely target the replacement of traditional, often harsh, synthesis conditions with more sustainable alternatives. Key areas of development include the use of alternative energy sources and eco-friendly solvent systems.

Microwave-assisted and sonochemical methods are promising green alternatives for synthesizing nitrogen-containing heterocycles like pyridine (B92270) and triazine derivatives. mdpi.comnih.gov These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles. nih.govchim.it For instance, sonochemistry allows for efficient synthesis in aqueous media, significantly reducing the reliance on volatile organic solvents. nih.gov The principles of green chemistry, such as atom economy and waste reduction, are central to this research. A notable example in the synthesis of other aromatic amines is the development of processes that eliminate chlorine and significantly cut down on organic and inorganic waste. epa.gov

Future synthetic strategies for this compound could involve exploring novel catalytic systems, such as phase transfer catalysts or reagents supported on solid matrices like silica (B1680970) gel, to improve efficiency and simplify product purification. mdpi.comchim.it The goal is to design a synthesis protocol that is not only high-yielding but also aligns with the twelve principles of green chemistry.

Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches

Parameter Traditional Synthesis Potential Greener Pathways
Energy Source Conventional heating (e.g., oil bath) Microwave irradiation, Ultrasound
Reaction Time Several hours to days Minutes to a few hours
Solvents Volatile organic solvents (e.g., DMF) Water, ionic liquids, solvent-free conditions
Catalysis Homogeneous catalysts, often requiring difficult removal Heterogeneous catalysts, biocatalysts, phase transfer catalysts
Waste Generation Higher levels of organic and inorganic waste Reduced waste through higher atom economy and catalyst recycling

| Purification | Often requires column chromatography | Simplified work-up, crystallization |

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. While standard techniques like NMR and mass spectrometry are routinely used, future research on this compound will benefit from the application of more advanced spectroscopic and analytical methods.

In-situ spectroscopic techniques, such as real-time NMR spectroscopy and ReactIR (Infrared Spectroscopy), can provide invaluable data on the transient intermediates, kinetics, and mechanistic pathways of the reactions used to synthesize the target molecule. This allows for a dynamic view of the reaction as it happens, rather than relying solely on the analysis of the final product.

Furthermore, advanced crystallographic techniques can elucidate the precise three-dimensional structure of the compound and its intermediates. nih.gov The structural information is vital for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the material's bulk properties. nih.gov Combining experimental data with computational chemistry, such as Density Functional Theory (DFT), can provide deeper insights into electronic structures, reaction energy profiles, and spectroscopic properties, as has been demonstrated for other heterocyclic compounds. researchgate.net

Table 2: Advanced Spectroscopic and Analytical Techniques for Mechanistic Insight

Technique Application in Studying this compound Information Gained
In-situ NMR Spectroscopy Monitoring reaction progress in real-time Identification of intermediates, reaction kinetics, and side products
ReactIR (FT-IR Spectroscopy) Tracking concentration changes of reactants, products, and intermediates Mechanistic pathways, reaction endpoints
Advanced Mass Spectrometry (e.g., ESI-MS/MS) Identification of low-concentration intermediates and byproducts Elucidation of fragmentation patterns, confirmation of molecular structures
Single-Crystal X-ray Diffraction Determining the precise 3D molecular structure Bond lengths, bond angles, intermolecular interactions, solid-state packing

| Computational Chemistry (e.g., DFT) | Simulating molecular structures, energies, and spectra | Prediction of reactivity, reaction energy profiles, interpretation of experimental spectra |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mdpi.com For this compound, these computational tools offer powerful avenues for accelerating the discovery of new synthetic routes and predicting its physicochemical and biological properties. arxiv.orgmdpi.com

Furthermore, machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained to predict the biological activities of this compound and its derivatives. arxiv.org By analyzing the structural features of the molecule, these models can forecast its potential as a kinase inhibitor, antimalarial agent, or other therapeutic applications. mdpi.com ML algorithms can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable profiles early in the research process. arxiv.org This predictive power significantly reduces the time and cost associated with experimental screening. mdpi.com

Table 3: Applications of AI and Machine Learning in Research of this compound

AI/ML Application Description Potential Impact
Retrosynthetic Planning Algorithms propose synthetic routes by working backward from the target molecule. mdpi.com Discovery of novel, more efficient, and greener synthesis pathways.
Property Prediction (QSAR/QSPR) Models predict biological activity (QSAR) or physical properties (QSPR) based on molecular structure. arxiv.org Rapid screening for potential applications and prioritization of derivatives for synthesis.
Reaction Optimization Machine learning algorithms analyze experimental data to suggest optimal reaction conditions (temperature, solvent, catalyst). Increased reaction yields, reduced formation of byproducts, and faster process development.
ADMET Prediction In silico models forecast the pharmacokinetic and toxicity profiles of a compound. arxiv.org Early identification of candidates with drug-like properties, reducing late-stage failures.

| De Novo Molecular Design | Generative models design novel molecules with desired properties from scratch. | Creation of new derivatives of this compound with enhanced activity or improved properties. |

Q & A

Q. Yield Optimization :

  • Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours at 120°C) .
  • Protecting groups : Temporary protection of the amine group (e.g., Boc) prevents side reactions during coupling .

Q. Table 1: Representative Synthetic Routes

PrecursorCatalystYield (%)Reference
3-Nitro-4-bromopyridinePd(dppf)Cl₂65–70
3-Amino-4-iodopyridinePd(PPh₃)₄55–60

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on the pyridine and phenyl rings. Fluorine atoms induce distinct splitting in ¹H NMR (e.g., meta-fluorines cause coupling constants of ~10 Hz) .
    • ¹⁹F NMR : Directly identifies fluorine environments (e.g., δ ≈ -110 to -120 ppm for aromatic fluorines) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 221.08 for C₁₁H₈F₂N₂) .
  • X-ray Crystallography : Resolves 3D structure, particularly for polymorph identification (critical in patent disputes) .

Basic: What are the primary research applications of this compound in materials science and medicinal chemistry?

Methodological Answer:

  • Organic Electronics : Used in emissive layers of OLEDs due to its electron-transporting pyridine core and fluorine-enhanced stability. Example: Double-layer devices with Mg:Ag cathodes achieve >1000 cd/m² brightness .
  • Pharmaceutical Intermediates : Serves as a scaffold for kinase inhibitors (e.g., p38 MAPK inhibitors for autoimmune diseases) .

Q. Table 2: Key Applications

FieldExample ApplicationReference
OLEDsGreen electroluminescent emission
Kinase Inhibitorsp38 MAPK inhibition (IC₅₀ < 100 nM)

Advanced: How do structural modifications (e.g., fluorination position) impact biological activity in kinase inhibitors?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Fluorine Positioning : 3,5-Difluorophenyl groups enhance binding to hydrophobic kinase pockets (e.g., p38 MAPK) compared to mono-fluorinated analogs .
  • Pyridine Substitution : Adding methyl groups to the pyridine ring (e.g., 4-methyl) increases metabolic stability but may reduce solubility .

Q. Experimental Design :

  • In vitro assays : Measure IC₅₀ against recombinant kinases (e.g., ELISA-based phosphorylation assays) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina (fluorine’s electronegativity improves halogen bonding) .

Advanced: How can contradictory data on this compound’s biological efficacy across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .

Q. Resolution Strategies :

  • Standardized Protocols : Follow NIH/EMA guidelines for kinase assays (fixed ATP at 1 mM) .
  • Metabolic Stability Testing : Compare half-lives in liver microsomes across species (e.g., human vs. murine) .

Advanced: What mechanistic insights explain its role in p38 MAPK inhibition?

Methodological Answer:

  • Binding Mode : The difluorophenyl group occupies a hydrophobic cleft near the ATP-binding site, while the pyridin-3-amine forms hydrogen bonds with the hinge region (e.g., Glu71 and Met109 residues) .
  • Kinetic Studies : Surface plasmon resonance (SPR) reveals slow dissociation rates (Kd ~ 10 nM), suggesting tight binding .

Q. Experimental Validation :

  • Mutagenesis : Ala-scanning of p38 MAPK identifies critical residues for inhibitor binding .
  • In vivo Models : Collagen-induced arthritis in mice shows dose-dependent reduction in TNF-α levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.